molecular formula C18H25N3O6S B5090228 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide

Cat. No. B5090228
M. Wt: 411.5 g/mol
InChI Key: XDMQDZBKJRFAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide, also known as Maraviroc, is a chemical compound that has been extensively studied for its potential use as an HIV entry inhibitor. This compound is a CCR5 antagonist, which means that it blocks the CCR5 receptor, preventing the virus from entering human cells.

Mechanism of Action

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide works by binding to the CCR5 receptor on the surface of human cells, preventing the virus from entering and infecting the cell. This mechanism of action is unique compared to other antiretroviral drugs that target different stages of the HIV life cycle.
Biochemical and Physiological Effects:
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been shown to be well-tolerated in clinical trials, with minimal side effects. It has also been found to have a low potential for drug interactions, making it a favorable option for HIV-infected patients who are taking other medications. Additionally, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been shown to have a long half-life, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its well-defined mechanism of action and low potential for drug interactions. However, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide research, including the development of new formulations and delivery methods to improve patient adherence and efficacy. Additionally, there is ongoing research to explore the potential use of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide in other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further studies to better understand the long-term safety and efficacy of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide in HIV-infected patients.

Synthesis Methods

The synthesis of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)benzoyl chloride with piperidine in the presence of a base, followed by the addition of carboxylic acid. The final product is then purified by column chromatography. This synthesis method has been optimized over the years to increase the yield and purity of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been extensively studied for its potential use as an HIV entry inhibitor. In clinical trials, it has been shown to be effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Additionally, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been tested in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors and protease inhibitors, and has been found to be safe and effective.

properties

IUPAC Name

1-(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-26-16-3-2-14(28(24,25)21-8-10-27-11-9-21)12-15(16)18(23)20-6-4-13(5-7-20)17(19)22/h2-3,12-13H,4-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQDZBKJRFAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide

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